{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine
Description
{[(2S,4S)-4-Methoxypyrrolidin-2-yl]methyl}dimethylamine is a chiral pyrrolidine derivative characterized by a methoxy group at the 4-position and a dimethylaminomethyl substituent at the 2-position of the pyrrolidine ring. The stereochemistry (2S,4S) plays a critical role in its molecular interactions, particularly in applications requiring enantioselectivity, such as asymmetric catalysis or receptor-targeted drug design.
Properties
IUPAC Name |
1-[(2S,4S)-4-methoxypyrrolidin-2-yl]-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10(2)6-7-4-8(11-3)5-9-7/h7-9H,4-6H2,1-3H3/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQISVOXVRFMPPE-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CC(CN1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1C[C@@H](CN1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via an alkylation reaction using methanol or a methoxy-containing reagent.
Attachment of the Dimethylamine Group: The dimethylamine group can be introduced through a reductive amination reaction, where a suitable aldehyde or ketone precursor is reacted with dimethylamine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrrolidine ring or the dimethylamine group, potentially leading to the formation of secondary amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, {[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Biology
In biological research, this compound can be used as a ligand or a precursor for the synthesis of biologically active molecules. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of {[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound can be compared to structurally related pyrrolidine derivatives, focusing on substituents, stereochemistry, and physicochemical properties. Below is a detailed analysis:
Key Observations:
Stereochemical Influence: Both this compound and methyl (2S,4S)-4-(2,4-dimethylphenoxy)pyrrolidine-2-carboxylate share the (2S,4S) configuration, which could enhance their utility in enantioselective reactions.
Functional Group Diversity: The dimethylaminomethyl group in the target compound introduces a tertiary amine, enabling hydrogen bonding and protonation-dependent solubility. In contrast, 2-chloro-6-methylpyrimidine-4-carboxylic acid’s carboxylic acid group enhances polarity, making it suitable for aqueous-phase reactions .
Synthetic Versatility: Methyl (2S,4S)-4-(2,4-dimethylphenoxy)pyrrolidine-2-carboxylate’s ester group allows for straightforward derivatization (e.g., hydrolysis to acids or reduction to alcohols), whereas the target compound’s dimethylamine group may limit reactivity to alkylation or quaternization pathways .
Research Findings and Limitations
- Gaps in Data: No direct experimental data (e.g., melting point, solubility, bioactivity) for this compound is available in the provided evidence. Comparisons rely on structural inferences and analogues.
- Safety and Handling : While 2-chloro-6-methylpyrimidine-4-carboxylic acid has a documented safety profile (e.g., first-aid measures for exposure ), similar data for the target compound is absent.
Biological Activity
{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine (CAS No. 1932138-97-0) is a chiral amine compound with significant potential in biological and medicinal chemistry. Its unique structure, featuring a pyrrolidine ring substituted with a methoxy group and a dimethylamine group, allows it to interact with various biological targets, making it a valuable candidate for drug discovery and development.
Chemical Structure
The compound's IUPAC name is 1-[(2S,4S)-4-methoxypyrrolidin-2-yl]-N,N-dimethylmethanamine. Its molecular formula is , and it can be represented structurally as follows:
The biological activity of this compound primarily stems from its ability to act as a ligand for various receptors or enzymes. The chiral nature of the compound enables selective binding to these targets, which can modulate their activity and lead to diverse biological effects. The specific pathways involved depend on the target interactions and the context of use in research or therapeutic applications.
Medicinal Chemistry
Research has indicated that compounds similar to this compound are being explored for their potential therapeutic applications. For instance:
- Pain Management : Analogous compounds have shown promise in analgesic properties, with studies indicating effective modulation of opioid receptors .
- Drug Development : The compound serves as a lead structure for synthesizing new drugs targeting specific diseases, particularly those involving receptor-mediated pathways.
Chemical Biology
In chemical biology, this compound can be utilized as a building block for synthesizing more complex molecules. Its structural features allow researchers to explore interactions between small molecules and biological macromolecules, enhancing the understanding of binding affinities and mechanisms of action.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Potential Applications |
|---|---|---|
| {[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl}dimethylamine | Hydroxyl group instead of methoxy | Potentially different receptor interactions |
| {[(2S,4S)-4-ethoxypyrrolidin-2-yl]methyl}dimethylamine | Ethoxy group instead of methoxy | Variations in pharmacokinetics |
| {[(2S,4S)-4-methoxypyrrolidin-2-yl]ethylamine | Ethylamine group instead of dimethylamine | Different binding properties |
Case Studies
Recent studies have highlighted the utility of similar compounds in various therapeutic contexts:
- Factor B Inhibition : Research into related structures has led to the development of inhibitors targeting the alternative pathway of the complement system, which is crucial in several diseases .
- Analgesic Activity : A study identified a compound with a similar scaffold demonstrating potent analgesic effects through interactions with opioid receptors .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of {[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For pyrrolidine derivatives like this compound, multi-step protocols involving cyclization, coupling agents (e.g., DCC or EDC), and chiral resolution are critical. Solvent choice (DMF, DMSO) and temperature control (reflux conditions) significantly impact yield and stereochemical purity . Post-synthesis purification via recrystallization or chromatography is essential to achieve >95% purity, as validated by NMR and mass spectrometry .
Q. How can researchers confirm the stereochemical integrity of the (2S,4S) configuration in this compound?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended for enantiomeric separation. X-ray crystallography or NOESY NMR can resolve spatial arrangements of the methoxy and dimethylamine groups. Comparative analysis with diastereomeric standards (e.g., (2R,4R) analogs) is advised to validate configuration .
Q. What analytical techniques are most reliable for characterizing purity and structural stability?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while / NMR resolves functional groups (e.g., methoxy at δ ~3.3 ppm, pyrrolidine ring protons). Stability studies under varying pH and temperature conditions, monitored via HPLC-UV, assess degradation pathways. PXRD ensures crystallinity and batch consistency .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. hydroxyl groups) on the pyrrolidine ring affect biological activity?
- Methodological Answer : Replace the methoxy group with hydroxyl or halogen substituents via nucleophilic substitution. Compare receptor-binding affinities using in vitro assays (e.g., radioligand displacement for cholinergic receptors). QSAR modeling can predict electronic effects (e.g., Hammett σ constants) on activity, as demonstrated in dimethylamine-containing analogs .
Q. What experimental strategies resolve contradictions in reported biological activity across studies?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times). Standardize protocols using validated reference compounds (e.g., USP Sibutramine analogs) . Meta-analysis of dose-response curves and off-target profiling (e.g., kinase panels) can identify confounding variables .
Q. How can researchers leverage this compound’s chirality for selective drug targeting?
- Methodological Answer : Enantiomer-specific activity can be explored via molecular docking (e.g., with muscarinic acetylcholine receptors) and MD simulations. Synthesize and test individual enantiomers in functional assays (e.g., calcium flux for GPCRs). Stereochemical retention studies under physiological conditions (pH 7.4, 37°C) ensure metabolic stability .
Q. What in silico tools predict the pharmacokinetic behavior of this compound?
- Methodological Answer : Use ADMET predictors (e.g., SwissADME, pkCSM) to estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 metabolism. Validate with in vitro Caco-2 permeability and microsomal stability assays. Molecular dynamics simulations (e.g., GROMACS) model membrane interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
